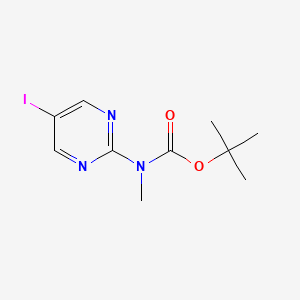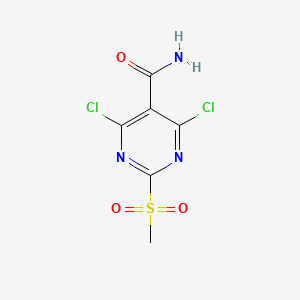
4,6-Dichloro-2-(methylsulfonyl)pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2-(methylsulfonyl)pyrimidine-5-carboxamide is a chemical compound with the molecular formula C6H5Cl2N3O3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine-5-carboxamide typically involves the nucleophilic substitution of 4,6-dichloropyrimidine with a methylsulfonyl group. The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate to facilitate the substitution reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reactions but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
化学反応の分析
Types of Reactions
4,6-Dichloro-2-(methylsulfonyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type, where nucleophiles such as amines or thiols replace the chlorine atoms.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form sulfides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
4,6-Dichloro-2-(methylsulfonyl)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: Similar in structure but contains a methylthio group instead of a methylsulfonyl group.
4,6-Dichloro-2-(methanesulfonyl)pyrimidine: Another closely related compound with similar chemical properties.
Uniqueness
4,6-Dichloro-2-(methylsulfonyl)pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfonyl group makes it a versatile intermediate in organic synthesis, and its dichloropyrimidine core provides a scaffold for further functionalization .
特性
分子式 |
C6H5Cl2N3O3S |
|---|---|
分子量 |
270.09 g/mol |
IUPAC名 |
4,6-dichloro-2-methylsulfonylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H5Cl2N3O3S/c1-15(13,14)6-10-3(7)2(5(9)12)4(8)11-6/h1H3,(H2,9,12) |
InChIキー |
JYCQTGCHSQXZAD-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC(=C(C(=N1)Cl)C(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


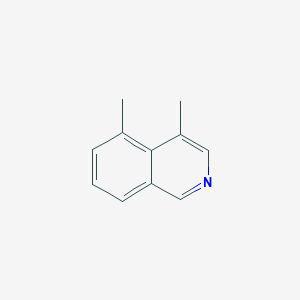
![2-(Difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine](/img/structure/B12961660.png)
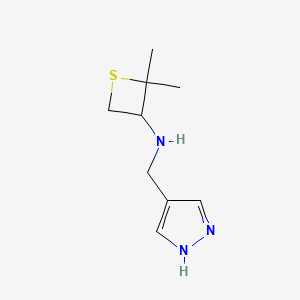



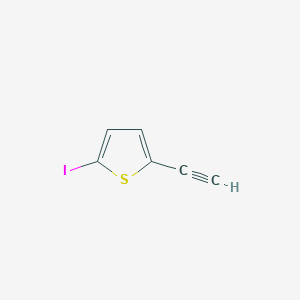
![5-Bromo-3-methylthieno[2,3-b]pyridine](/img/structure/B12961723.png)

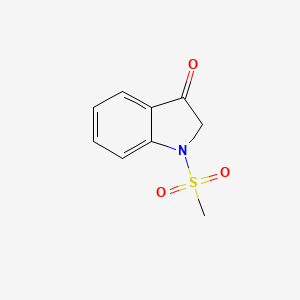
![6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12961748.png)
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12961751.png)
![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)
